molecular formula C22H19ClFN5O2 B2920668 2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922137-43-7

2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2920668
CAS RN: 922137-43-7
M. Wt: 439.88
InChI Key: XTXPWWTZMLLPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O2 and its molecular weight is 439.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds related to 2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been studied for their potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives, which share structural similarities, have demonstrated anti-lung cancer activity. These compounds, when tested against human cancer cell lines including lung, breast, and CNS cancer, exhibited anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Another study focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing their significant antioxidant activity, which can be beneficial in cancer treatment (Chkirate et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been conducted to explore their potential in photovoltaic applications. These studies include photochemical and thermochemical modeling to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photo-voltaic cells. Additionally, these studies involved molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1), indicating potential medicinal applications (Mary et al., 2020).

Antimicrobial and Anticancer Agents

Compounds similar to this compound have been synthesized and characterized for their antimicrobial and anticancer activities. Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have shown significant antimicrobial activity and higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c23-17-7-5-15(6-8-17)11-20(30)25-9-10-29-21-18(12-27-29)22(31)28(14-26-21)13-16-3-1-2-4-19(16)24/h1-8,12,14H,9-11,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXPWWTZMLLPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.